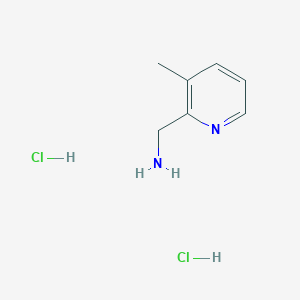

(3-Methylpyridin-2-yl)methanamine dihydrochloride

Übersicht

Beschreibung

(3-Methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2 and a molecular weight of 195.09 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (3-Methylpyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 3-methylpyridine with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in an inert atmosphere at room temperature to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

(3-Methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, (3-Methylpyridin-2-yl)methanamine dihydrochloride serves as a building block for synthesizing more complex molecules. It is particularly useful in the development of heterocyclic compounds, which are critical in medicinal chemistry.

Key Reactions:

- Oxidation: Can be oxidized using agents like potassium permanganate.

- Reduction: Reduced using lithium aluminum hydride.

- Substitution: Undergoes nucleophilic substitution reactions at the methanamine group.

Biology

The compound is utilized in biological research to explore interactions between pyridine derivatives and biological macromolecules. It acts as a model compound for understanding similar structures' behavior in biological systems.

Biological Activities:

- Enzyme Inhibition: Investigated for inhibiting phosphodiesterase enzymes, crucial for regulating cellular signaling pathways.

- Receptor Binding: Shows potential in binding to neurotransmitter receptors, relevant for psychiatric disorders.

Medicine

In medicinal chemistry, this compound is explored for therapeutic properties. It has been evaluated for its role in drug development targeting specific enzymes or receptors.

Case Studies:

-

PDE Inhibition: A study focused on developing phosphodiesterase inhibitors indicated that structural modifications could enhance binding affinity towards specific PDE subtypes.

Compound Activity Notes This compound PDE inhibitor Modifications enhance potency - Neurotransmitter Receptor Interaction: Investigations showed that this compound could modulate serotonin receptor activity, suggesting potential applications in mood disorder treatments.

Industry

In industrial applications, this compound is used in producing specialty chemicals and as an intermediate in synthesizing various pharmaceuticals. Its unique properties make it valuable for developing agrochemicals and other industrial products.

Comparative Analysis of Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally related compounds is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3-Methoxy-6-methylpyridin-2-yl)methanamine | Different substitution pattern | Similar enzyme inhibition potential |

| (6-Methoxypyridin-3-yl)methanamine | Lacks methyl group | Reduced receptor binding affinity |

Wirkmechanismus

The mechanism of action of (3-Methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(3-Methylpyridin-2-yl)methanamine dihydrochloride can be compared with similar compounds such as:

Cyclopropylthis compound: This compound has a cyclopropyl group instead of a methyl group, which can affect its chemical reactivity and biological activity.

Other Pyridine Derivatives: Compounds like 3-methylpyridine and 2-pyridinemethanamine share structural similarities but differ in their functional groups and overall properties.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Biologische Aktivität

(3-Methylpyridin-2-yl)methanamine dihydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₇H₁₂Cl₂N₂

- Molecular Weight : 195.09 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with a methyl group and an amine functional group, typically encountered as a dihydrochloride salt to enhance solubility and stability in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound modulates the activity of these targets, leading to diverse pharmacological effects. Specific mechanisms include:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain metabolic enzymes, which could be relevant for therapeutic applications.

- Receptor Interaction : It has been shown to act as a ligand in biochemical assays, indicating potential roles in modulating receptor activity.

Biological Activities

-

Antimicrobial Properties

- Studies have indicated that this compound exhibits antimicrobial activity against specific bacterial strains. This property makes it a candidate for further exploration in drug development aimed at treating infections.

- Antiparasitic Activity

- Pharmacological Applications

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate efficacy.

Case Study 2: Enzyme Interaction

In vitro assays revealed that this compound inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for folate metabolism in pathogens. This inhibition was characterized by an IC50 value of 150 nM, suggesting potential as an antimalarial agent.

Eigenschaften

IUPAC Name |

(3-methylpyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6-3-2-4-9-7(6)5-8;;/h2-4H,5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYUXSPAMHLAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594273 | |

| Record name | 1-(3-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357288-02-9 | |

| Record name | 1-(3-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.